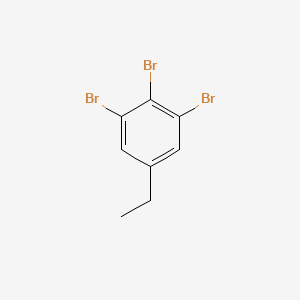
1,2,3-Tribromo-5-ethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Tribromo-5-ethylbenzene is an organic compound with the molecular formula C8H7Br3 It is a derivative of benzene, where three bromine atoms and one ethyl group are substituted on the benzene ring
Vorbereitungsmethoden
The synthesis of 1,2,3-Tribromo-5-ethylbenzene can be achieved through several methods. One common approach involves the bromination of ethylbenzene using bromine in the presence of a catalyst. The reaction conditions typically include a solvent such as acetic acid and a temperature range of 50-60°C. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms replace hydrogen atoms on the benzene ring.
Industrial production methods may involve more efficient and scalable processes. For example, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, the use of alternative brominating agents and optimized reaction conditions can further improve the efficiency of the synthesis.
Analyse Chemischer Reaktionen
1,2,3-Tribromo-5-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,2,3-Tribromo-5-ethylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: It can be used as a probe to study the interactions of brominated compounds with biological systems. Its bromine atoms can participate in halogen bonding, which is important in protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its brominated structure may contribute to the development of new drugs with enhanced biological activity.
Industry: It is used in the production of specialty chemicals and materials. Its brominated structure imparts flame retardant properties, making it useful in the manufacturing of flame retardant materials.
Wirkmechanismus
The mechanism by which 1,2,3-Tribromo-5-ethylbenzene exerts its effects involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The bromine atoms can form halogen bonds with electron-rich sites on proteins, nucleic acids, and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1,2,3-Tribromo-5-ethylbenzene can be compared with other tribromobenzene derivatives such as 1,2,4-tribromobenzene and 1,3,5-tribromobenzene. While all these compounds share the tribromo substitution pattern, their unique substitution positions lead to different chemical and physical properties. For example, 1,3,5-tribromobenzene has a higher melting point compared to 1,2,3-tribromobenzene due to its more symmetrical structure . Additionally, the presence of the ethyl group in this compound imparts different reactivity and solubility properties compared to its non-ethylated counterparts.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable building block in organic synthesis, a useful probe in biological studies, and a potential intermediate in pharmaceutical development. Further research and development can unlock new applications and enhance our understanding of this intriguing compound.
Eigenschaften
Molekularformel |
C8H7Br3 |
|---|---|
Molekulargewicht |
342.85 g/mol |
IUPAC-Name |
1,2,3-tribromo-5-ethylbenzene |
InChI |
InChI=1S/C8H7Br3/c1-2-5-3-6(9)8(11)7(10)4-5/h3-4H,2H2,1H3 |
InChI-Schlüssel |
ZWQZQLNCSBKQQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C(=C1)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



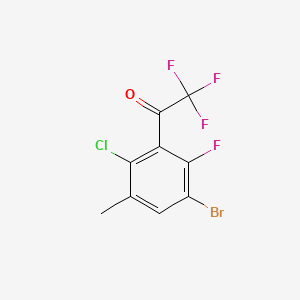

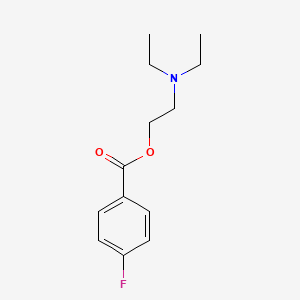
![5-[(2S,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine](/img/structure/B14758115.png)
![ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate](/img/structure/B14758116.png)
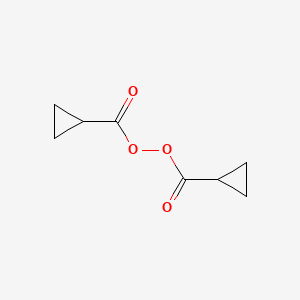

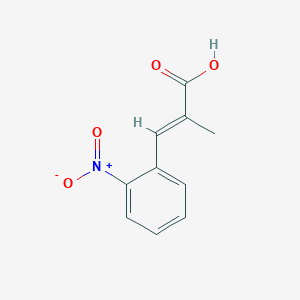
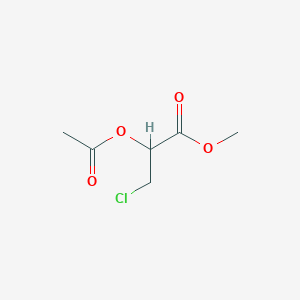
![N-[10,16-bis(4-naphthalen-2-ylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14758148.png)
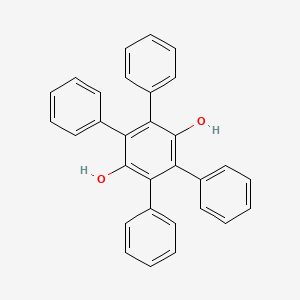
![(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14758154.png)

